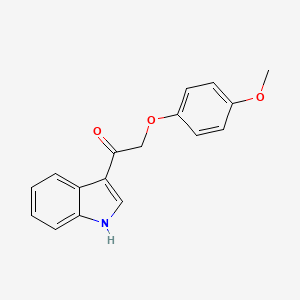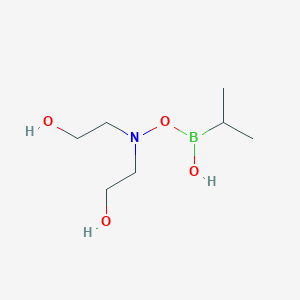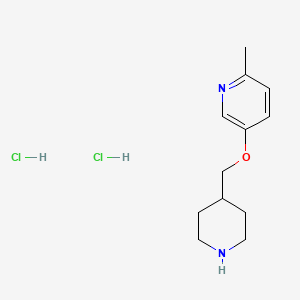![molecular formula C33H31N3O6S B12478962 2-[3-methyl-5-oxo-4-{2-[2-oxo-2-(propan-2-yloxy)ethoxy]phenyl}-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12478962.png)
2-[3-methyl-5-oxo-4-{2-[2-oxo-2-(propan-2-yloxy)ethoxy]phenyl}-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2-(2-isopropoxy-2-oxoethoxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, a benzoic acid moiety, and various substituents such as isopropoxy, oxoethoxy, and thiophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(2-isopropoxy-2-oxoethoxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:
-
Formation of the Pyrazoloquinoline Core: : The synthesis begins with the construction of the pyrazoloquinoline core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a β-ketoester. The reaction is typically carried out under acidic or basic conditions, with the use of a catalyst to facilitate the cyclization process.
-
Introduction of the Benzoic Acid Moiety: : The benzoic acid moiety is introduced through a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated pyrazoloquinoline intermediate and a boronic acid derivative of benzoic acid.
-
Functionalization of the Pyrazoloquinoline Core: : The functional groups, such as the isopropoxy, oxoethoxy, and thiophenyl groups, are introduced through various substitution reactions. These reactions typically involve the use of appropriate reagents and catalysts to achieve the desired functionalization.
Industrial Production Methods
The industrial production of 2-{4-[2-(2-isopropoxy-2-oxoethoxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid follows similar synthetic routes as described above. the process is optimized for large-scale production, with considerations for cost, efficiency, and safety. Key aspects of industrial production include:
Optimization of Reaction Conditions: Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Use of Continuous Flow Reactors: Continuous flow reactors are employed to enhance reaction efficiency and scalability.
Purification and Isolation: Advanced purification techniques, such as chromatography and crystallization, are used to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[2-(2-isopropoxy-2-oxoethoxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions can be used to replace functional groups with other groups. Common reagents include halogenating agents and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoloquinolines.
Applications De Recherche Scientifique
2-{4-[2-(2-isopropoxy-2-oxoethoxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-{4-[2-(2-isopropoxy-2-oxoethoxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of a specific enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
2-{4-[2-(2-isopropoxy-2-oxoethoxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid can be compared with other similar compounds, such as:
Pyrazoloquinoline Derivatives: These compounds share the pyrazoloquinoline core but differ in their substituents. The unique combination of substituents in 2-{4-[2-(2-isopropoxy-2-oxoethoxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid may confer distinct biological or chemical properties.
Benzoic Acid Derivatives: These compounds share the benzoic acid moiety but differ in their attached groups. The presence of the pyrazoloquinoline core in 2-{4-[2-(2-isopropoxy-2-oxoethoxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid distinguishes it from other benzoic acid derivatives.
Propriétés
Formule moléculaire |
C33H31N3O6S |
|---|---|
Poids moléculaire |
597.7 g/mol |
Nom IUPAC |
2-[3-methyl-5-oxo-4-[2-(2-oxo-2-propan-2-yloxyethoxy)phenyl]-7-thiophen-2-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid |
InChI |
InChI=1S/C33H31N3O6S/c1-18(2)42-28(38)17-41-26-12-7-5-10-22(26)30-29-19(3)35-36(24-11-6-4-9-21(24)33(39)40)32(29)34-23-15-20(16-25(37)31(23)30)27-13-8-14-43-27/h4-14,18,20,30,34H,15-17H2,1-3H3,(H,39,40) |
Clé InChI |
BMKYYBHYHGXBCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CS4)C5=CC=CC=C5OCC(=O)OC(C)C)C6=CC=CC=C6C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl 4-tert-butylbenzoate](/img/structure/B12478884.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B12478898.png)
![4-({3-[(2-Methylpropoxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B12478899.png)

![5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B12478903.png)
![3,5-Dimethyl-N-({3-[(4-methylphenyl)methoxy]phenyl}methyl)adamantan-1-amine](/img/structure/B12478904.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12478920.png)

![1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(4-methylbenzyl)methanamine](/img/structure/B12478941.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12478952.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12478953.png)
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12478964.png)
![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol](/img/structure/B12478985.png)
